molecular formula C9H14O4 B2396949 (1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2445749-81-3

(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2396949
CAS No.: 2445749-81-3
M. Wt: 186.207
InChI Key: XNXBKWKXCWLFCI-GWVFRZDISA-N
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Description

(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[222]octane-2-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid typically involves the use of stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the Diels-Alder reaction followed by selective hydroxylation and carboxylation steps. The reaction conditions often require precise temperature control and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted bicyclic structures

Scientific Research Applications

(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit precisely into binding sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid: is similar to other bicyclic compounds, such as norbornane derivatives and camphor.

    Norbornane Derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached to the ring system.

    Camphor: This compound has a similar rigid structure but contains different functional groups, leading to different chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups. This combination of features makes it particularly useful in applications requiring precise molecular interactions and specific chemical reactivity.

Properties

IUPAC Name

(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-7-4-1-2-5(8(7)11)6(3-4)9(12)13/h4-8,10-11H,1-3H2,(H,12,13)/t4-,5+,6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXBKWKXCWLFCI-GWVFRZDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C(C2O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1[C@@H]([C@@H]2O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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